Cas no 60547-97-9 (2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline)
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline Chemical and Physical Properties
Names and Identifiers
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- 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
- 6,7-Dimethoxy-2-(1-piperazinyl)-4-quinazolinamine
- 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline
- 2-(1-PIPERAZINYL)-4-AMINO-6,7-DIMETHOXYQUINAZOLINE
- 2-Piperazinyl-4-amin
- 4-Amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline
- 6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine
- 4-Amino-6,7-dimethoxy-2-piperazin-1-ylquinazoline
- EN300-7353400
- MLS000060939
- Oprea1_697372
- DTXSID00209293
- 4-Amino-6,7-dimethoxy-2-(1-piperazinyl)quinqzoline
- 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine
- PRAZOSIN METABOLITE M1
- SDCCGMLS-0023979.P002
- 4-amino-6,7dimethoxy-2-(1-piperazinyl)quinazoline
- Q27253028
- BDBM50073568
- NS00034381
- 4-amino-6,7-dimethoxy-2-piperazinoquinazoline
- 60547-97-9
- 2-PIPERAZINO-6,7-DIMETHOXY-4-QUINAZOLINAMINE
- SCHEMBL608966
- AMINODIMETHOXYQUINAZOLINYLPIPERAZINE
- 4-Quinazolinamine, 6,7-dimethoxy-2-(1-piperazinyl)-
- TERAZOSIN HYDROCHLORIDE DIHYDRATE IMPURITY C [EP IMPURITY]
- PRAZOSIN HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- 2-(4-PIPERAZINYL)-4-AMINO-6,7-DIMETHOXYQUINAZOLINE
- KS-1023
- 4-amino-6,7-dimethyoxy-2-(1-piperazinyl)quinazoline
- 6,7-Dimethoxy-2-piperazino-4-aminoquinazoline
- cid_616267
- 2-piperazinyl-4-amino-6,7-dimethoxy quinazoline
- 1X8JI3451K
- N-DESFURANOYL PRAZOSIN
- 2-[(2,6-DIMETHYLPHENYL)AMINO]-N,N,N-TRIMETHYL-2-OXOETHANAMINIUMCL
- DOXAZOSIN IMPURITY G
- 2-(1-piperazinyl)-4-amino-6,7-dimethoxy-quinazoline
- VU0000318-6
- REGID_for_CID_616267
- 4-amino-2-(1-piperazinyl)-6,7-dimethoxyquinazoline
- 2-Padqz
- 4-Quinazolinamine, 6,7-dimethoxy-2-(1-piperazinyl)
- HMS2421B15
- 4-amino-6,7-dimethyoxy-2-(1-piperazinyl)-quinazoline
- CBDivE_007723
- 4-amino-6,7-dimethoxy-2-(1-piperzinyl)quinazoline
- 4-Amino-6,7-dimethoxy-2-piperazino-quinazoline
- AC-17537
- 4-amino-6,7-dimethoxy-2-(1-piperazinyl) quinazoline
- DOXAZOSIN MESILATE IMPURITY G [EP IMPURITY]
- 6,7-Dimethoxy-2-piperazin-1-yl-quinazolin-4-ylamine
- 6,7-Dimethoxy-2-piperazino-4-quinazolinylamine
- CHEMBL1226
- 4-amino-2-piperazin-1-yl-6,7-dimethoxy-quinazoline
- 2-piperazine-4-amino-6,7-dimethoxyquinazoline
- AMINODIMETHOXYQUINAZOLINYLPIPERAZINE (PIPERAZINE DERIVATIVE OF TERAZOSIN)
- SMR000069167
- AKOS005713694
- 2-piperazino-4-amino-6,7-dimethoxyquinazoline
- 6,7-Dimethoxy-2-(1-piperazinyl)-4-quinazolinamine #
- FT-0640697
- MFCD00563872
- EU-0016066
- 4-amino-6,7-dimethoxy-2-(1-piperazinyl)-quinazoline
- UNII-1X8JI3451K
- 0EC
- Terazosin Hydrochloride Dihydrate Imp. C
- STL084882
- 6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinylamine
- AH-262/34226012
-
- MDL: MFCD00563872
- Inchi: 1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)
- InChI Key: APKHJGDGWQDBGM-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC2C(N)=NC(=NC=2C=1)N1CCNCC1)OC
Computed Properties
- Exact Mass: 289.15400
- Monoisotopic Mass: 289.154
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 85.5A^2
Experimental Properties
- Color/Form: White powder
- Density: 1.265
- Melting Point: 233-238°C
- Boiling Point: 527 °C at 760 mmHg
- Flash Point: 272.5 °C
- Refractive Index: 1.63
- PSA: 85.53000
- LogP: 1.61380
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139002287-1g |
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine |
60547-97-9 | 97% | 1g |
$245.52 | 2023-09-01 | |
| Chemenu | CM129697-1g |
6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine |
60547-97-9 | 97% | 1g |
$287 | 2021-08-05 | |
| Apollo Scientific | OR14899-1g |
4-Amino-6,7-dimethoxy-2-(piperazin-1-yl)quinazoline |
60547-97-9 | 1g |
£120.00 | 2025-02-19 | ||
| Apollo Scientific | OR14899-5g |
4-Amino-6,7-dimethoxy-2-(piperazin-1-yl)quinazoline |
60547-97-9 | 5g |
£300.00 | 2025-02-19 | ||
| abcr | AB237618-250 mg |
4-Amino-6,7-dimethoxy-2-piperazin-1-ylquinazoline |
60547-97-9 | 250 mg |
€297.00 | 2023-07-20 | ||
| abcr | AB237618-1 g |
4-Amino-6,7-dimethoxy-2-piperazin-1-ylquinazoline |
60547-97-9 | 1 g |
€637.00 | 2023-07-20 | ||
| TRC | P480500-50mg |
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline |
60547-97-9 | 50mg |
$ 247.00 | 2023-09-06 | ||
| TRC | P480500-100mg |
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline |
60547-97-9 | 100mg |
$ 289.00 | 2023-09-06 | ||
| TRC | P480500-250mg |
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline |
60547-97-9 | 250mg |
$322.00 | 2023-05-17 | ||
| TRC | P480500-500mg |
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline |
60547-97-9 | 500mg |
$487.00 | 2023-05-17 |
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline Suppliers
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline
Introduction to 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline (CAS No. 60547-97-9)
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline, identified by its Chemical Abstracts Service (CAS) number 60547-97-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its structural versatility and potential biological activity. This compound belongs to the quinazoline family, a class of molecules widely studied for their pharmacological properties, particularly in the development of anticancer, antiviral, and anti-inflammatory agents. The presence of both piperazine and amino substituents in its structure imparts unique chemical and biological characteristics, making it a valuable scaffold for medicinal chemistry investigations.
The molecular structure of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline consists of a quinazoline core substituted with a piperazine ring at the 2-position and an amino group at the 4-position, along with methoxy groups at the 6- and 7-positions. This specific arrangement contributes to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The piperazine moiety, known for its ability to form hydrogen bonds and salt bridges, enhances the compound's solubility and binding affinity, while the dimethoxy substitution pattern influences its electronic properties and metabolic stability.
In recent years, there has been a surge in research focused on quinazoline derivatives as potential therapeutic agents. Studies have demonstrated that modifications within the quinazoline scaffold can significantly alter biological activity, leading to the identification of novel compounds with improved efficacy and reduced toxicity. The 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline structure represents an advanced derivative that has been explored for its pharmacological potential in several disease models.
One of the most compelling areas of investigation involving 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline is its role in anticancer therapy. Quinazoline derivatives have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases that are overexpressed in various cancers. The piperazine and amino groups in this compound contribute to its ability to disrupt signaling pathways involved in cell proliferation and survival. Preclinical studies have indicated that derivatives of this nature can inhibit the activity of enzymes such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are crucial for tumor growth and angiogenesis.
Furthermore, the methoxy substituents at the 6- and 7-positions of the quinazoline ring play a critical role in modulating the compound's pharmacokinetic properties. These groups enhance metabolic stability while also influencing binding affinity to biological targets. Recent advances in computational chemistry have allowed researchers to predict how structural modifications affect molecular interactions at a quantum mechanical level. This approach has been instrumental in optimizing 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline derivatives for better pharmacological profiles.
The synthesis of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions to form the quinazoline core, followed by nucleophilic substitution or functional group interconversion to introduce the piperazine and amino groups. The methoxy groups are typically introduced via methylation or direct functionalization of hydroxyl intermediates. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have streamlined these processes, making it more feasible to produce complex derivatives on a larger scale.
Evaluation of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline in preclinical models has revealed promising results regarding its ability to induce apoptosis in cancer cell lines while minimizing toxicity to healthy cells. Mechanistic studies have shown that this compound disrupts microtubule formation by inhibiting tubulin polymerization, leading to cell cycle arrest. Additionally, its interaction with DNA repair enzymes has been explored as a potential mechanism for inducing cancer cell death.
Beyond oncology applications, research into 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline has extended to other therapeutic areas. Its structural features make it a viable candidate for treating inflammatory diseases by modulating cytokine production and immune cell function. Preliminary data suggest that this compound can inhibit NFκB signaling pathways, which are central to inflammatory responses. Furthermore, its ability to cross the blood-brain barrier has opened avenues for investigating its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
The development of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline into a clinical candidate involves rigorous testing across multiple phases of drug discovery and development. This includes high-throughput screening (HTS) to identify optimal analogs based on potency and selectivity profiles. Once lead compounds are identified, they undergo optimization through structure-based drug design (SBDD) approaches that leverage computational modeling and experimental validation.
Regulatory considerations are also critical when advancing compounds like 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards required for human testing. Additionally, toxicological assessments must be conducted to evaluate potential side effects at various exposure levels before proceeding with Phase I clinical trials.
The future prospects for 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline hinge on continued innovation in both synthetic chemistry and pharmacological research. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into viable therapeutics that address unmet medical needs. As our understanding of disease mechanisms evolves through omics technologies such as genomics and proteomics—these insights will guide next-generation drug design strategies incorporating derivatives like this one.
In conclusion,2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline (CAS No.60547-97-9) represents an exciting frontier in medicinal chemistry with significant potential across multiple therapeutic domains including oncology, inflammation,and neurodegeneration Its unique structural features combined with promising preclinical data position it as a key compound worthy further exploration within both academic research communities pharmaceutical industry alike As advancements continue rapid pace expected discoveries involving derivatives will continue shape future treatments various debilitating conditions
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